molecular formula C18H22N2O4 B10754888 N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide

N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide

Cat. No.: B10754888
M. Wt: 330.4 g/mol
InChI Key: AINZSMIJPNBGRE-UHFFFAOYSA-N
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Description

N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a phenyl group, an oxadiazole ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide involves several steps:

Industrial Production Methods: Industrial production methods may involve optimization of these steps to increase yield and purity. This includes the use of catalysts and specific reaction conditions to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide is unique due to its specific structural features, such as the presence of both an oxadiazole ring and an acetamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

N-(5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide

InChI

InChI=1S/C18H22N2O4/c1-13(21)19-15-10-6-3-7-11-17(22)20-16(12-24-18(15)23)14-8-4-2-5-9-14/h2-6,8-9,15-16H,7,10-12H2,1H3,(H,19,21)(H,20,22)

InChI Key

AINZSMIJPNBGRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC=CCCC(=O)NC(COC1=O)C2=CC=CC=C2

Origin of Product

United States

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